molecular formula C8H17ClN2O2 B1438373 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride CAS No. 1170286-82-4

2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride

Cat. No. B1438373
M. Wt: 208.68 g/mol
InChI Key: NPULSNCRFDTYSU-UHFFFAOYSA-N
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Description

“2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride” is a chemical compound with a molecular weight of 208.69 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride” is 1S/C8H16N2O2.ClH/c1-12-6-8 (11)10-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3, (H,10,11);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride” is a solid at room temperature .

Scientific Research Applications

New Synthesis Methods and Chemical Properties

  • Synthesis Approaches : Researchers have developed various synthesis methods for compounds related to 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride, exploring both conventional and microwave-assisted protocols. These methods aim to improve reaction times and yields, with compounds evaluated for their enzyme inhibitory activities against enzymes like bovine carbonic anhydrase and acetylcholinesterase (Virk et al., 2018).
  • Chemical Derivatives and Activities : Several studies have synthesized novel derivatives of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride, investigating their biological activities. For example, compounds have been evaluated for their potential as enzyme inhibitors, with specific derivatives demonstrating significant activity against targeted enzymes (Khalid et al., 2014).

Potential Therapeutic Effects

  • Memory Enhancement : Some derivatives have been studied for their effects on memory capabilities in animal models, indicating potential therapeutic applications for cognitive impairments (Li Ming-zhu, 2008).
  • Antimicrobial Activities : Research into the antimicrobial properties of related compounds has yielded promising results, with some derivatives showing moderate inhibitory effects against various bacterial strains. This suggests potential applications in addressing bacterial infections (Iqbal et al., 2017).

Pharmacological Characterization

  • Selective Receptor Inverse Agonism : Compounds structurally similar to 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride have been characterized for their pharmacological profiles, revealing selective inverse agonism at certain serotonin receptors. This provides insights into potential applications for treating conditions like psychosis (Vanover et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .

Future Directions

There is ongoing research into piperidine derivatives, including “2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride”, for their potential therapeutic applications . For instance, soluble epoxide hydrolase inhibitors, which include some piperidine derivatives, are being investigated for their anti-inflammatory activity .

properties

IUPAC Name

2-methoxy-N-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPULSNCRFDTYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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